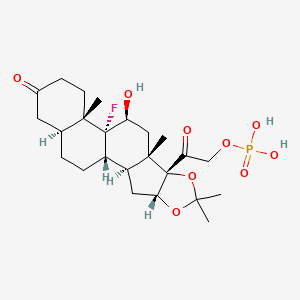
Drocinonide phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drocinonide phosphate is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in ophthalmic formulations to treat inflammatory conditions of the eye. The compound has a molecular formula of C24H36FO9P and a molecular weight of 518.5094 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drocinonide phosphate involves the reaction of drocinonide with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired phosphate ester. The process involves the use of solvents such as ethanol or methanol to facilitate the reaction and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Drocinonide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Drocinonide phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies to understand its effects on cellular processes and inflammation.
Medicine: Utilized in the development of ophthalmic formulations for treating eye inflammation.
Industry: Applied in the formulation of pharmaceutical products and as a stabilizer in certain preparations.
Mechanism of Action
The mechanism of action of drocinonide phosphate involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to drocinonide phosphate include other corticosteroids such as:
- Prednisolone phosphate
- Dexamethasone phosphate
- Betamethasone phosphate
Uniqueness
This compound is unique due to its specific structure, which provides a balance between potency and safety in ophthalmic applications. Its phosphate ester form enhances its solubility and stability in aqueous formulations, making it particularly suitable for use in eye drops .
Properties
CAS No. |
756753-84-1 |
|---|---|
Molecular Formula |
C24H36FO9P |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H36FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31)/t13-,15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
IFYQNZXTZLPPKV-QLRNAMTQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)(O)O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




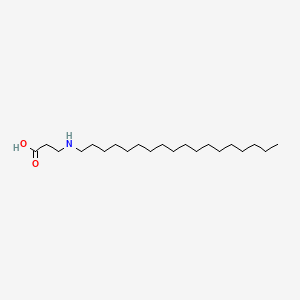

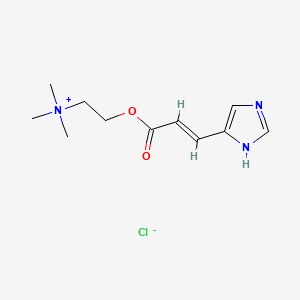
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

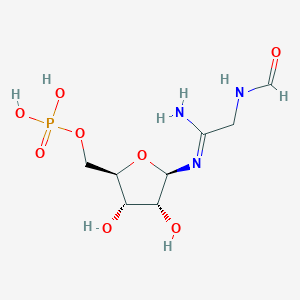


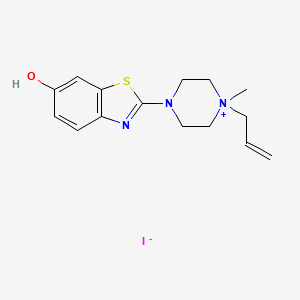
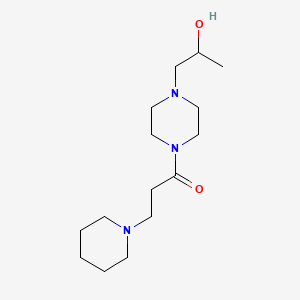
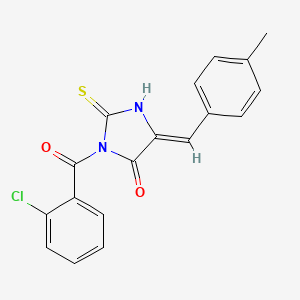
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
